molecular formula C8H9IO3 B3045415 4-Iodo-2,6-dimethoxyphenol CAS No. 106465-03-6

4-Iodo-2,6-dimethoxyphenol

Cat. No.: B3045415
CAS No.: 106465-03-6
M. Wt: 280.06 g/mol
InChI Key: AHZBYPUCMFEWDO-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9IO3 It is a phenolic compound characterized by the presence of iodine and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2,6-dimethoxyphenol can be synthesized through several methods. One common approach involves the iodination of 2,6-dimethoxyphenol using iodine and an oxidizing agent such as sodium iodate. The reaction typically occurs in an acidic medium, often using acetic acid as the solvent. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. The reactions are often performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions. .

Major Products:

Scientific Research Applications

4-Iodo-2,6-dimethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2,6-dimethoxyphenol involves its interaction with various molecular targets. The phenolic group can undergo oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to antioxidant or pro-oxidant effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    2-Iodophenol: Similar in structure but lacks the methoxy groups.

    4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of an iodine atom.

    2,6-Dimethoxyphenol: Lacks the iodine atom but has similar methoxy groups.

Uniqueness: 4-Iodo-2,6-dimethoxyphenol is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties. The iodine atom enhances its reactivity in substitution reactions, while the methoxy groups influence its electronic properties and solubility. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-iodo-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZBYPUCMFEWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626079
Record name 4-Iodo-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106465-03-6
Record name 4-Iodo-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-iodo-1,2,3-trimethoxybenzene (3.2 g) in 1,2-dichloroethane (40 mL) was added aluminum chloride (1.6 g). The mixture was stirred at 60° C. for 4 hours and evaporated. The residue was dissolved in 1 M aqueous sodium hydroxide solution and washed with ether. The aqueous layer was then acidified and extracted with chloroform. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated to give the title compound as white crystalline powder.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 50.0 g of (0.170 mmol) of 1-iodo-3,4,5-trimethoxybenzene in methylene chloride (500 mL) was added 24.96 g (0.187 mmol) of aluminum chloride. The mixture was stirred at 60° C. for 6 hours. After cooling in an ice bath, ice (200 mL) and water (300 mL) were added and the resulting mixture was stirred. The reaction mixture was filtered through Celite and the aqueous layer of the filtrate was extracted with chloroform. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on silica gel to yield crude crystals. The crude crystals were recrystallized from toluene-hexane, whereby 33.17 g of 4-hydroxy-l-iodo-3,5-dimethoxybenzene was obtained as a colorless crystalline powder (mp: 73.0 to 75.0° C., yield: 70%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
24.96 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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